molecular formula C17H24O14 B10818027 Nuezhenidic acid

Nuezhenidic acid

Cat. No.: B10818027
M. Wt: 452.4 g/mol
InChI Key: ZGRZULFRVWCUPF-APYHETFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nuezhenidic acid can be prepared through the extraction of glossy privet fruit. The process involves drying and grinding the fruit, followed by refluxing extraction or quenching extraction using hydrous ethanol. The extracting solution is then subjected to adsorption using macroporous adsorption resin and eluted with hydrous ethanol. The eluent is purified using chromatographic columns to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The method is designed to be simple, rapid, and suitable for mass production. It avoids the use of toxic organic solvents, making it safe and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Nuezhenidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of nuezhenidic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, reducing oxidative stress, and inhibiting viral replication. The specific molecular targets include enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

  • Specnuezhenide
  • Nuezhenoside G13
  • Secoxyloganin
  • Oleoside-11-methyl ester
  • Salidroside

Nuezhenidic acid stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H24O14

Molecular Weight

452.4 g/mol

IUPAC Name

2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid

InChI

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)/t7-,8-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

ZGRZULFRVWCUPF-APYHETFTSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@]([C@@H]1CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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